molecular formula C42H37N3O8 B3028175 Bis[6-(5,6-dihydrochelerythrinyl)]amine CAS No. 165393-48-6

Bis[6-(5,6-dihydrochelerythrinyl)]amine

Cat. No.: B3028175
CAS No.: 165393-48-6
M. Wt: 711.8 g/mol
InChI Key: OZEFMOJRNJPFRQ-UHFFFAOYSA-N
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Description

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a compound known for its significant antibacterial properties. It belongs to the class of alkaloid dimers and is derived from plants in the Papaveraceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine involves the reaction of chelerythrine with a suitable amine under controlled conditions. The reaction typically requires a solvent such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the quality and yield of the compound. The product is then purified using techniques such as HPLC and NMR to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Bis[6-(5,6-dihydrochelerythrinyl)]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Bis[6-(5,6-dihydrochelerythrinyl)]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s antibacterial properties make it a valuable tool in biological research, particularly in studying bacterial resistance mechanisms.

    Medicine: Its potential to combat drug-resistant bacteria has implications for developing new antibacterial drugs.

    Industry: The compound is used in the development of antibacterial coatings and materials

Mechanism of Action

The mechanism of action of Bis[6-(5,6-dihydrochelerythrinyl)]amine involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in maintaining cell membrane stability, making it effective against a wide range of bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Effusanin B
  • Erythrocentaurin
  • 6,7-Dihydroneridienone A
  • 3-Feruloylquinic acid
  • Arteannuin M
  • Coronarin E
  • Dehydrocrebanine
  • Alpinumisoflavone

Uniqueness

What sets Bis[6-(5,6-dihydrochelerythrinyl)]amine apart from these similar compounds is its potent antibacterial activity, particularly against drug-resistant strains. Its unique structure allows it to effectively disrupt bacterial cell membranes, making it a promising candidate for developing new antibacterial agents .

Properties

IUPAC Name

N-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H37N3O8/c1-44-37-25(9-7-21-15-31-33(17-27(21)37)52-19-50-31)23-11-13-29(46-3)39(48-5)35(23)41(44)43-42-36-24(12-14-30(47-4)40(36)49-6)26-10-8-22-16-32-34(53-20-51-32)18-28(22)38(26)45(42)2/h7-18,41-43H,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEFMOJRNJPFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)NC6C7=C(C=CC(=C7OC)OC)C8=C(N6C)C9=CC1=C(C=C9C=C8)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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